molecular formula C15H13N5O2 B2398042 2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1327502-38-4

2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B2398042
CAS No.: 1327502-38-4
M. Wt: 295.302
InChI Key: BQTWPAGBYSSYSC-UHFFFAOYSA-N
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Description

The compound “2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class . This class of compounds has been found to exhibit various biological activities, including anti-proliferative activities against a panel of cancer cell lines .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidine derivatives, including the compound , often involves a conformational restriction strategy . This strategy is used to design and synthesize novel microtubulin polymerization inhibitors .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidine derivatives is relatively simple, yet remarkably versatile . The ring system of these compounds is isoelectronic with that of purines, making it a potential surrogate of the purine ring .


Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyrimidine scaffold has been utilized in various areas of drug design . Depending on the choice of substituents, the scaffold can serve as a viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrimidine derivatives can be influenced by the choice of substituents . For instance, replacing the purine ring with the [1,2,4]triazolo[4,3-a]pyrimidine scaffold can significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

Future Directions

The [1,2,4]triazolo[4,3-a]pyrimidine scaffold, including the compound , has found numerous applications in medicinal chemistry . Future research may focus on further exploring the versatility of this scaffold, potentially leading to the identification of biologically active compounds with favorable ADME-PK properties .

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-13(18-9-6-11-4-1-2-5-12(11)18)10-20-15(22)19-8-3-7-16-14(19)17-20/h1-5,7-8H,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTWPAGBYSSYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)N4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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